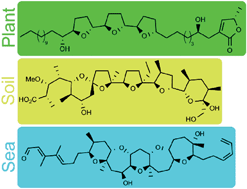The biosynthesis of polyketide-derived polycyclic ethers†
Natural Product Reports Pub Date: 2008-11-21 DOI: 10.1039/B807902C
Abstract
Covering: up to 2008
The biosynthetic pathways to polyketide-derived polycyclic ethers, in bacteria, plants and marine organisms, have, until now, tended to be considered separately. The purpose of this article is to provide an integrated review of the common mechanistic aspects of polyether biosynthesis from these diverse sources. In particular, the focus will be on the proposed mechanisms of oxidative cyclisation, as well as on the known differences in polyketide chain construction between the terrestrial and marine polyethers.

Recommended Literature
- [1] What can we learn about electrode–chemisorbate bonding energetics from vibrational spectroscopy? An assessment from density functional theory
- [2] Water
- [3] Triethanolamine as an inexpensive and efficient catalyst for the green synthesis of novel 1H-pyrazolo[1,2-a]pyridazine-5,8-diones under ultrasound irradiation in water and their antibacterial activity†
- [4] Water-passivated ZnMgO nanoparticles for blue quantum dot light-emitting diodes†
- [5] Structure and dynamics of the aliphatic cholesterol side chain in membranes as studied by 2H NMR spectroscopy and molecular dynamics simulation†
- [6] Strain-engineered thermophysical properties ranging from band-insulating to topological insulating phases in β-antimonene
- [7] Strategies to improve the epoxidation activity and selectivity of Ti-MCM-41
- [8] Synthesis and optoelectronic properties of ultrathin Ga2O3 nanowires†‡
- [9] Spirooxazine-based multifunctional molecular switches with tunable photochromism and nonlinear optical response†
- [10] Synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst†









